molecular formula C13H17BFNO3 B1403803 (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1449131-89-8

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1403803
CAS No.: 1449131-89-8
M. Wt: 265.09 g/mol
InChI Key: LNTNIPBCDHBXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methylpiperidine-1-carbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:

    Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

    Coupling Reaction: The boronic acid intermediate is then coupled with 2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl bromide under Suzuki-Miyaura coupling conditions. This involves using a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluoro group.

Major Products Formed

    Phenol Derivative: Formed from the oxidation of the boronic acid group.

    Alcohol Derivative: Formed from the reduction of the carbonyl group.

    Substituted Derivatives: Formed from the substitution of the fluoro group with various nucleophiles.

Scientific Research Applications

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibitors and receptor ligands. The compound’s fluoro and carbonyl groups also contribute to its reactivity and ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.

    4-Fluorophenylboronic Acid: Similar to (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid but lacks the piperidine and carbonyl groups.

    4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Similar but lacks the fluoro group.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a distinct reactivity profile and make it a versatile intermediate in organic synthesis. The presence of the fluoro group enhances its stability and reactivity, while the piperidine and carbonyl groups offer additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNIPBCDHBXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.